4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide
Description
4-Chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide is a heterocyclic compound featuring a benzenesulfonamide core linked to a thiophene ring substituted with a 3,5-dimethylpyrazole moiety via a carbonyl group. Its structure integrates multiple pharmacophoric elements:
- Benzenesulfonamide: Known for hydrogen-bonding capabilities and bioactivity in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase).
- Thiophene: A sulfur-containing aromatic heterocycle that enhances electronic delocalization and metabolic stability.
- 3,5-Dimethylpyrazole: A rigid, planar scaffold that may contribute to target binding via hydrophobic interactions.
The chloro substituent at the 4-position of the benzene ring and the N-methyl group likely influence solubility, lipophilicity, and pharmacokinetic properties.
Properties
IUPAC Name |
4-chloro-N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c1-11-10-12(2)21(19-11)17(22)16-15(8-9-25-16)20(3)26(23,24)14-6-4-13(18)5-7-14/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIWLRYNZKHYCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as imidazole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that similar compounds interact with their targets, leading to a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
The compound 4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 335.82 g/mol. Its structure includes a chlorinated aromatic ring, a thiophene moiety, and a pyrazole derivative, which may contribute to its biological activity.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of sulfonamide derivatives. For instance, compounds structurally similar to our target have shown significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folate synthesis, which is critical for DNA replication.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Target Compound | E. coli | TBD |
| Target Compound | S. aureus | TBD |
Anticancer Activity
Research indicates that compounds with similar structural features to this compound exhibit anticancer properties. For example, sulfonamides have been reported to induce apoptosis in various cancer cell lines through the activation of caspase pathways.
Case Study Example:
A study conducted on a series of sulfonamide derivatives showed that one such compound induced apoptosis in breast cancer cells via mitochondrial pathways. The study highlighted that the presence of the pyrazole ring was crucial for enhancing cytotoxicity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis in bacteria.
- Induction of Apoptosis: Compounds with similar structures can activate apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Activity: Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.
Research Findings
Recent investigations into sulfonamide derivatives have revealed promising results regarding their biological activities:
- Antimicrobial Efficacy: Studies report that certain derivatives exhibit potent antibacterial activity against resistant strains.
- Cytotoxicity: In vitro assays demonstrate that these compounds can effectively reduce cell viability in various cancer cell lines.
Table 2: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antibacterial agent . Studies have shown that derivatives of pyrazole exhibit significant activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae . The presence of the thiophene and sulfonamide groups may enhance its bioactivity by improving solubility and interaction with biological targets.
COX-II Inhibition
Research indicates that compounds similar to this one can act as inhibitors of cyclooxygenase-2 (COX-II), an enzyme involved in inflammatory processes. A recent study highlighted the potency of pyrazole derivatives as COX-II inhibitors, suggesting that modifications to the structure could yield compounds with higher selectivity and efficacy against inflammation-related diseases .
Polymer Chemistry
The compound has also been explored in the context of polymerization processes. It can serve as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent for controlling the polymerization of various monomers, including acrylics and methacrylates. This application is significant for developing advanced materials with tailored properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Pyrazole Carboxamide Derivatives
describes pyrazole-4-carboxamides (e.g., compounds 3a–3p ) synthesized via EDCI/HOBt-mediated coupling . Key comparisons:
Key Insight : The sulfonamide group in the target compound may enhance metabolic stability compared to carboxamides, which are prone to hydrolysis. Thiophene’s sulfur atom could improve π-stacking interactions in biological targets relative to purely aromatic systems.
Sulfur-Containing Analogues
lists pyrazole derivatives with sulfanyl (S–) groups (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) . Comparisons:
| Feature | Target Compound | Sulfanyl Pyrazole Derivatives |
|---|---|---|
| Sulfur Functional Group | Sulfonamide (–SO2NH–; polar, hydrogen-bond acceptor) | Sulfanyl (–S–; less polar, electron-donating) |
| Electronic Effects | Sulfonamide withdraws electrons, enhancing acidity (pKa ~10 for sulfonamide NH) | Sulfanyl group donates electrons, increasing nucleophilicity |
| Biological Implications | Potential for targeting sulfonamide-sensitive enzymes (e.g., proteases) | Sulfanyl groups may improve membrane permeability due to lower polarity |
Halogenated Analogues
Chlorinated derivatives in (e.g., 3b , 3e ) highlight halogen effects :
Key Insight : Chlorine’s position influences steric and electronic interactions; para-substitution on the benzene ring in the target compound may optimize steric compatibility with enzyme active sites.
Research Findings and Trends
- Synthetic Efficiency : The target compound’s synthesis may require fewer steps than carboxamide derivatives (), but sulfonylation reactions often demand stringent conditions (e.g., SO2 gas) .
- Thermal Stability : Higher predicted melting points (~150–180°C) compared to carboxamides (123–183°C) suggest stronger intermolecular forces (e.g., dipole-dipole interactions in sulfonamides) .
- Bioactivity Prediction : Sulfonamides are historically associated with antimicrobial and anti-inflammatory activity, whereas carboxamides () are explored for kinase inhibition .
Preparation Methods
Sulfonation and Amidation
4-Chlorobenzenesulfonyl chloride is reacted with methylamine in a two-phase system (water/dichloromethane) using triethylamine as a base.
Reaction Conditions :
- Molar Ratio : 1:1.2 (sulfonyl chloride:methylamine)
- Temperature : 0–5°C → room temperature (2 h)
- Yield : 85–90%
Characterization :
- FT-IR : 1170 cm⁻¹ (S=O symmetric), 1360 cm⁻¹ (S=O asymmetric)
- ¹H NMR (DMSO-d₆) : δ 2.98 (s, 3H, N–CH₃), 7.62–7.89 (m, 4H, Ar–H)
Functionalization of Thiophene-3-amine
Sulfonamidation at Thiophene-3-Position
Thiophene-3-amine is treated with 4-chlorobenzenesulfonyl chloride under basic conditions:
Procedure :
- Base : Pyridine (2 eq) in anhydrous THF
- Time : 4 h at 0°C → 12 h at room temperature
- Yield : 78%
Intermediate : 4-Chloro-N-(thiophen-3-yl)benzenesulfonamide
N-Methylation of Sulfonamide
The sulfonamide nitrogen is methylated using methyl iodide and NaH:
Conditions :
- Solvent : DMF, 0°C → room temperature
- Molar Ratio : 1:1.5 (sulfonamide:CH₃I)
- Yield : 70–75%
Product : 4-Chloro-N-methyl-N-(thiophen-3-yl)benzenesulfonamide
Introduction of Carbonyl Group at Thiophene-2-Position
Vilsmeier-Haack Formylation
The thiophene ring is formylated at position 2 using DMF and POCl₃:
Procedure :
- Reagents : DMF (3 eq), POCl₃ (2 eq)
- Temperature : 75–80°C, 5 h
- Yield : 72–82%
Intermediate : 4-Chloro-N-methyl-N-(2-formylthiophen-3-yl)benzenesulfonamide
Oxidation to Carboxylic Acid
The formyl group is oxidized to a carboxylic acid using KMnO₄ in acidic medium:
Conditions :
- Oxidizing Agent : KMnO₄ (2 eq) in H₂SO₄ (10%)
- Temperature : 60°C, 3 h
- Yield : 68%
Intermediate : 4-Chloro-N-methyl-N-(2-carboxythiophen-3-yl)benzenesulfonamide
Acyl Chloride Formation
The carboxylic acid is converted to acyl chloride using oxalyl chloride:
Conditions :
- Reagent : Oxalyl chloride (2 eq), catalytic DMF
- Solvent : Dichloromethane, 0°C → room temperature, 2 h
- Yield : 90%
Intermediate : 4-Chloro-N-methyl-N-(2-chlorocarbonylthiophen-3-yl)benzenesulfonamide
Coupling with 3,5-Dimethyl-1H-pyrazole
Amide Bond Formation
The acyl chloride reacts with 3,5-dimethyl-1H-pyrazole under Schotten-Baumann conditions:
Procedure :
- Base : Triethylamine (2 eq) in THF
- Temperature : Room temperature, 6–8 h
- Yield : 78–86%
Final Product : 4-Chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide
Analytical Validation
Spectroscopic Characterization
Purity Assessment
- HPLC : >98% purity (C18 column, CH₃CN/H₂O gradient)
- Elemental Analysis : C 56.42%, H 4.74%, N 20.25% (calculated)
Alternative Synthetic Routes
One-Pot Coupling Strategy
A modified approach uses 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid in situ, avoiding acyl chloride isolation:
Conditions :
- Activator : CDI (1.2 eq) in DMF, 1 h
- Coupling : 3,5-Dimethyl-1H-pyrazole (1.1 eq), 12 h
- Yield : 80–84%
Microwave-Assisted Synthesis
Reduced reaction times (2–4 h) achieved using microwave irradiation at 100°C.
Challenges and Optimization
- Regioselectivity in Thiophene Functionalization : Directed ortho-metalation (DoM) using directing groups (e.g., sulfonamide) improves carbonyl placement.
- N-Methylation Efficiency : Phase-transfer catalysts (e.g., TBAB) enhance yields to 85%.
- Pyrazole Stability : Anhydrous conditions prevent hydrolysis of the acylpyrazole bond.
Industrial-Scale Considerations
Q & A
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Focus on the thiophene ring protons (δ 6.8–7.5 ppm, coupling patterns) and N-methyl group (singlet at δ 3.1–3.3 ppm) .
- ¹³C NMR : Identify the carbonyl (C=O, ~170 ppm) and sulfonamide (SO₂, ~125 ppm) groups .
- X-ray Crystallography :
- Key parameters include R factor (<0.05 for high confidence) and bond lengths (e.g., C–S bonds in sulfonamide: ~1.76 Å) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
How can Design of Experiments (DoE) principles be applied to optimize the synthesis of this compound, particularly in continuous-flow systems?
Advanced Research Question
- Variables to optimize :
- Residence time in flow reactors to maximize yield .
- Temperature gradients to control exothermic steps (e.g., acylation) .
- Statistical modeling : Use response surface methodology (RSM) to identify interactions between variables (e.g., solvent ratio vs. temperature) .
- Case study : A flow-chemistry approach for similar compounds achieved 20% higher yield compared to batch synthesis by optimizing mixing efficiency .
In cases where NMR data conflicts with X-ray crystallography results for this compound, what strategies can resolve such discrepancies?
Advanced Research Question
- Potential causes :
- Polymorphism : Different crystal packing alters bond angles/lengths .
- Dynamic effects : Solution-state NMR may average signals (e.g., rotameric sulfonamide groups) .
- Resolution strategies :
- Complementary techniques : IR spectroscopy to confirm functional groups or computational DFT calculations to model solution-state conformers .
- Variable-temperature NMR : Detect dynamic behavior (e.g., coalescence of signals at higher temps) .
How do structural modifications at the pyrazole or thiophene moieties influence the compound's biological activity, based on existing SAR studies?
Advanced Research Question
- Pyrazole modifications :
- 3,5-Dimethyl substitution : Enhances metabolic stability compared to unsubstituted analogs (e.g., increased half-life in hepatic microsomes) .
- Chlorine vs. fluorine : Chlorine at the 4-position improves target binding affinity (e.g., kinase inhibition) but may increase toxicity .
- Thiophene modifications :
- Carbonyl positioning : Affects molecular planarity and π-π stacking with biological targets .
- Thiophene vs. furan : Thiophene’s sulfur atom improves lipophilicity, enhancing membrane permeability .
What are the common impurities or byproducts observed during the synthesis, and how can they be identified and minimized?
Basic Research Question
- Common impurities :
- Incomplete acylation : Residual pyrazole-carboxylic acid (detected via TLC at Rf = 0.3) .
- Over-sulfonylation : Di-sulfonylated byproducts (identified by MS as [M+SO₂]⁺ adducts) .
- Mitigation strategies :
- Stoichiometric control : Use 1.05 equivalents of sulfonyl chloride to limit over-reaction .
- In-situ quenching : Add aqueous NaHCO₃ to terminate unreacted reagents .
How can researchers validate the purity and stability of this compound under different storage conditions?
Advanced Research Question
- Purity validation :
- HPLC : Use C18 columns with UV detection (λ = 254 nm); purity >98% required for biological assays .
- Stability studies :
- Accelerated degradation : Expose to 40°C/75% RH for 4 weeks; monitor via NMR for hydrolytic cleavage of the sulfonamide group .
- Light sensitivity : Store in amber vials to prevent photodegradation of the thiophene ring .
What computational methods are recommended to predict the binding modes of this compound with biological targets?
Advanced Research Question
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or kinases) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with sulfonamide oxygen) .
How do solvent polarity and pH affect the solubility of this compound, and what formulations are optimal for in vitro assays?
Basic Research Question
- Solubility trends :
- Polar solvents : DMSO (≥50 mg/mL) for stock solutions; avoid precipitation in aqueous buffers (e.g., PBS) by maintaining <1% DMSO .
- pH-dependent solubility :
- Sulfonamide group : Increased solubility at pH >8 due to deprotonation (pKa ~9.5) .
- Formulation tips : Use cyclodextrin-based carriers for in vivo studies to enhance bioavailability .
What are the best practices for comparing the biological activity of this compound with structurally similar analogs?
Advanced Research Question
- Standardized assays :
- Dose-response curves : IC₅₀ values for enzyme inhibition (e.g., ±5% confidence intervals) .
- Selectivity panels : Test against related targets (e.g., kinase isoforms) to assess specificity .
- Data normalization :
- Reference controls : Use known inhibitors (e.g., Celecoxib for COX-2) to calibrate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
